molecular formula C23H23NO2 B12626497 1-(Diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol CAS No. 917899-25-3

1-(Diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol

Cat. No.: B12626497
CAS No.: 917899-25-3
M. Wt: 345.4 g/mol
InChI Key: MISKMVWKMXPWEK-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a diphenylmethyl group, a 4-methoxyphenyl group, and an azetidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol can be synthesized through a multi-step process involving the following key steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed by cyclization of appropriate precursors under basic conditions.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Attachment of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be attached through a nucleophilic substitution reaction using 4-methoxyphenyl halide and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, bases, and acids for nucleophilic or electrophilic substitution.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(Diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol can be compared with other similar compounds to highlight its uniqueness:

    1-(Diphenylmethyl)-3-phenylazetidin-3-ol: Lacks the 4-methoxy group, which may influence its chemical and biological properties.

    1-(Diphenylmethyl)-3-(4-chlorophenyl)azetidin-3-ol: Contains a chlorine atom instead of a methoxy group, which can affect its reactivity and applications.

    1-(Diphenylmethyl)-3-(4-nitrophenyl)azetidin-3-ol:

Properties

CAS No.

917899-25-3

Molecular Formula

C23H23NO2

Molecular Weight

345.4 g/mol

IUPAC Name

1-benzhydryl-3-(4-methoxyphenyl)azetidin-3-ol

InChI

InChI=1S/C23H23NO2/c1-26-21-14-12-20(13-15-21)23(25)16-24(17-23)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22,25H,16-17H2,1H3

InChI Key

MISKMVWKMXPWEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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